N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea linkage between two aromatic rings, one of which is substituted with chlorine and fluorine, and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea linkage.
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Step 1: Formation of Isocyanate Intermediate
- Reaction:
3-chloro-4-fluoroaniline+phosgene→3-chloro-4-fluorophenyl isocyanate
Reagents: 3-chloro-4-fluoroaniline, phosgene
Conditions: Solvent (dichloromethane), temperature (0-5°C)
- Reaction:
-
Step 2: Coupling with 4-methylaniline
- Reagents: 3-chloro-4-fluorophenyl isocyanate, 4-methylaniline
- Conditions: Solvent (toluene), temperature (room temperature)
- Reaction:
3-chloro-4-fluorophenyl isocyanate+4-methylaniline→N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of safer carbonylating agents and optimized reaction conditions are crucial to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
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Substitution Reactions:
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (DMF, DMSO), temperature (50-100°C)
- Products: Substituted urea derivatives
-
Oxidation Reactions:
- Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
- Conditions: Solvent (acetonitrile), temperature (room temperature)
- Products: Oxidized urea derivatives
-
Reduction Reactions:
- Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
- Conditions: Solvent (THF, ethanol), temperature (0-25°C)
- Products: Reduced urea derivatives
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea has diverse applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development processes.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea linkage.
- N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
- N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)amide: Similar structure but with an amide linkage.
Uniqueness
N-(3-chloro-4-fluorophenyl)-N’-(4-methylphenyl)urea is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSUTYNVUAOYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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